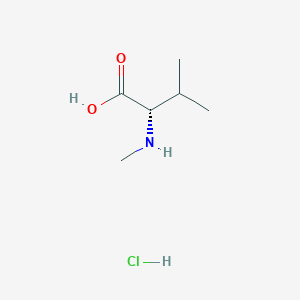

N-Me-Val-OH.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-3-methyl-2-(methylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAKGSVMNLYWAQ-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of N-Methyl-L-valine Hydrochloride (N-Me-Val-OH.HCl)

Introduction

N-methylated amino acids represent a cornerstone in modern medicinal chemistry and peptide science. The strategic incorporation of an N-methyl group onto an amino acid backbone imparts profound changes to the resulting peptide, often leading to enhanced metabolic stability, improved cell permeability, and controlled conformational rigidity.[1][2] N-Methyl-L-valine hydrochloride (N-Me-Val-OH.HCl), the subject of this guide, is a chiral building block widely utilized in the synthesis of peptide-based therapeutics and other bioactive molecules.[3] Its hydrochloride salt form ensures improved handling, stability, and solubility, making it a preferred reagent in both research and development settings.

This document provides an in-depth examination of the core physicochemical properties of this compound. We will move beyond a simple datasheet presentation to explore the causality behind these properties, offer field-proven protocols for their characterization, and discuss their direct implications for drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. This compound is the hydrochloride salt of the N-methyl derivative of the natural amino acid L-valine.

-

IUPAC Name: (2S)-3-methyl-2-(methylamino)butanoic acid hydrochloride[4]

-

Molecular Formula: C₆H₁₄ClNO₂ (for the HCl salt); C₆H₁₃NO₂ (for the free base)[3][4]

-

Molecular Weight: 167.63 g/mol [5]

The structure features a chiral center at the alpha-carbon, a secondary amine, and a carboxylic acid. The hydrochloride salt form protonates the most basic site, the secondary amine, forming a secondary ammonium chloride.

Core Physicochemical Properties

The utility of this compound in a laboratory or manufacturing setting is dictated by its physical and chemical properties. These parameters influence everything from solvent selection and reaction conditions to formulation and bioavailability.

Table 1: Summary of Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to off-white powder/solid | [3][6] |

| Melting Point | 175-180 °C | [3] |

| Molecular Weight | 167.63 g/mol | [5] |

| Aqueous Solubility | High (e.g., 100 mg/mL in H₂O for free base) | [7] |

| Optical Rotation | [α]D20 = +33 ± 2° (c=1 in Methanol) | [3] |

| Predicted pKa | ~2.38 (Carboxylic Acid) | [8] |

| Stability | Stable under recommended storage conditions; Hygroscopic | [8][9] |

| Storage | 0-8 °C, desiccated environment | [3][10] |

Solubility Profile

The high aqueous solubility of this compound is a direct consequence of its ionic salt form.[7] The charged ammonium and carboxylate groups (depending on pH) readily form hydrogen bonds with water. This property is highly advantageous for its use in aqueous reaction media and for the preparation of high-concentration stock solutions. In contrast, its solubility in non-polar organic solvents is limited. For peptide synthesis, it is typically soluble in polar aprotic solvents like Dimethylformamide (DMF) upon neutralization or in the presence of coupling reagents.[2]

Acidity and pKa

This compound possesses two ionizable groups: the carboxylic acid and the N-methylamino group.

-

Carboxylic Acid (pKa₁): The predicted pKa is approximately 2.38.[8] This value is typical for an amino acid's carboxyl group and indicates it will be fully deprotonated (as a carboxylate, -COO⁻) at physiological pH.

Understanding these two pKa values is critical for controlling reactivity, purification (e.g., ion-exchange chromatography), and predicting the molecule's charge state in different biological environments.

Stability and Handling

The compound is generally stable when stored in a cool, dry place.[3] However, it is noted to be hygroscopic, meaning it can absorb moisture from the air.[8] This is a critical handling consideration, as absorbed water can affect weighing accuracy and potentially promote degradation over long-term storage. It is imperative to store the compound in a tightly sealed container with a desiccant.

Experimental Protocols for Characterization

To ensure the quality and consistency of this compound for research applications, its key physicochemical properties must be verified. The following protocols are designed as self-validating systems for determining solubility and pKa.

Protocol: Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a specific aqueous buffer, a critical parameter for formulation and biological assays.

Rationale: The shake-flask method is considered the gold standard for solubility determination. By agitating an excess of the solid in the solvent for an extended period, we ensure that equilibrium is reached. Subsequent analysis of the saturated solution provides a precise measure of solubility.

Methodology:

-

Preparation: Prepare a 100 mM phosphate-buffered saline (PBS) solution at pH 7.4. Calibrate the pH meter before use.

-

Sample Addition: Add an excess amount of this compound (e.g., ~200 mg) to a known volume of the PBS buffer (e.g., 5 mL) in a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After 24 hours, allow the suspension to sit undisturbed for at least 1 hour. To robustly separate the solid from the liquid, centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes.

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Perform a serial dilution of the supernatant with the PBS buffer.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or quantitative NMR (qNMR). A pre-established calibration curve is required for accurate quantification.

-

-

Calculation: The solubility is reported in mg/mL or mM, calculated from the concentration of the saturated supernatant.

Caption: Workflow for Aqueous Solubility Determination.

Protocol: pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constants (pKa values) using potentiometric titration, a fundamental technique for characterizing ionizable compounds.

Rationale: Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The points of maximum inflection in the resulting titration curve correspond to the pKa values of the ionizable groups. This provides direct, empirical data on the compound's acidic and basic nature.

Methodology:

-

System Setup:

-

Calibrate a pH electrode using standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Use an automated titrator for precise delivery of the titrant.

-

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized, CO₂-free water to create a solution of known concentration (e.g., 10 mM).

-

Titration (Acidic Region):

-

Begin titration of the sample solution with a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH value after each incremental addition of the titrant.

-

Continue until the pH is well past the first equivalence point (e.g., pH ~7-8).

-

-

Titration (Basic Region): To determine the second pKa, a back-titration can be performed, or a separate sample can be prepared and titrated with a standardized strong acid (e.g., 0.1 M HCl).

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis).

-

Calculate the first derivative (dpH/dV) of the titration curve. The peak of this derivative plot indicates the equivalence point.

-

The pKa is the pH at the half-equivalence point (i.e., the pH when half the volume of titrant required to reach the equivalence point has been added). The first pKa (carboxyl) will be found in the acidic range, and the second pKa (amine) in the basic range.

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

Applications in Research and Drug Development

The physicochemical properties of this compound are not merely academic; they directly inform its application in pharmaceutical R&D.

-

Peptide Synthesis: As a building block, its solubility and the reactivity of its functional groups are paramount. The steric hindrance from the N-methyl group requires stronger coupling reagents (e.g., HATU) compared to its non-methylated counterpart to achieve efficient peptide bond formation.[11]

-

Improving Drug Properties: The incorporation of N-methyl-valine into a peptide therapeutic is a strategic choice to increase resistance to enzymatic degradation by proteases, thereby extending the drug's in vivo half-life.[2] This modification can also disrupt inter-chain hydrogen bonding, which may increase solubility and prevent aggregation of the final peptide product.[2]

-

Formulation Development: The high aqueous solubility and known pKa values are critical for developing stable, injectable formulations. This data allows formulation scientists to select appropriate buffer systems and pH ranges to ensure the drug remains dissolved and stable.

Conclusion

N-Methyl-L-valine hydrochloride is more than a simple amino acid derivative; it is an enabling tool for modern drug discovery. Its distinct physicochemical profile—characterized by high aqueous solubility, specific pKa values, and defined stereochemistry—provides medicinal chemists with a reliable building block to overcome common challenges in peptide drug development. A thorough understanding and verification of these properties, using robust protocols as outlined in this guide, are essential for its successful application, ensuring reproducibility and accelerating the path from laboratory research to therapeutic innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. H-MEVAL-OH HCL | 2480-23-1 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. N-ME-DL-VAL-OH HCL CAS#: 2566-32-7 [amp.chemicalbook.com]

- 9. peptide.com [peptide.com]

- 10. chemimpex.com [chemimpex.com]

- 11. peptide.com [peptide.com]

An In-Depth Technical Guide to the Synthesis of N-Methyl-L-valine Hydrochloride

For researchers, medicinal chemists, and professionals in drug development, the strategic N-methylation of amino acids is a cornerstone of modern peptide and small molecule therapeutic design. This modification can profoundly enhance a molecule's pharmacokinetic profile, improving metabolic stability, membrane permeability, and conformational rigidity.[1][2] N-Methyl-L-valine, in particular, serves as a critical chiral building block in the synthesis of numerous pharmaceutical agents. This guide provides a detailed exploration of the prevalent and field-proven methodologies for the synthesis of N-Methyl-L-valine, culminating in its isolation as a stable hydrochloride salt. We will delve into the mechanistic underpinnings of these synthetic routes, offering practical, step-by-step protocols and the rationale behind critical experimental choices to ensure reproducibility and high purity.

The Significance of N-Methylation in Drug Design

The introduction of a methyl group to the alpha-amino group of an amino acid, such as L-valine, imparts several advantageous properties to parent peptides and peptidomimetics.[3] These benefits include increased resistance to enzymatic degradation by proteases, enhanced lipophilicity which can improve cell membrane permeability and oral bioavailability, and the ability to modulate the conformational landscape of peptides, which can lead to more potent and selective biological activity.[2][4] Consequently, the development of robust and scalable methods for producing optically pure N-methylated amino acids is of paramount importance.[3]

Synthetic Strategies for N-Methyl-L-valine

The synthesis of N-Methyl-L-valine can be broadly approached through two primary strategies: direct alkylation of a protected L-valine derivative and reductive amination of L-valine. Each method carries its own set of advantages and challenges, which we will explore in detail.

Reductive Amination: The Eschweiler-Clarke Reaction

A classic and highly effective method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction.[5][6] This one-pot procedure utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7][8] A key advantage of this reaction is that it typically proceeds without the formation of over-methylated quaternary ammonium salts and is known to preserve the stereochemical integrity of the chiral center.[6]

The reaction mechanism proceeds through the initial formation of an imine between L-valine and formaldehyde, which is subsequently reduced by formic acid to yield N-Methyl-L-valine. The reaction is driven to completion by the irreversible decomposition of formic acid into carbon dioxide and a hydride equivalent.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

CAS number 2480-23-1 chemical properties

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications

Editor's Note: The CAS number provided in the topic (2480-23-1) corresponds to N-Methyl-L-valine. However, based on the request for an in-depth technical guide for researchers and drug development professionals, and the wealth of relevant technical data available, this guide focuses on 2-Amino-5-bromo-4-methylpyridine (CAS No. 98198-48-2) . It is presumed that the CAS number in the prompt was a typographical error, as 2-Amino-5-bromo-4-methylpyridine is a significantly more relevant compound for the specified audience and application.

Introduction

Substituted pyridines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Among these, 2-Amino-5-bromo-4-methylpyridine has emerged as a particularly valuable intermediate.[2] Its structure, featuring an amino group, a bromine atom, and a methyl group on a pyridine ring, offers a versatile platform for creating complex molecules.[2][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug discovery, with a focus on its role in the development of kinase inhibitors.[4]

Core Molecular and Physicochemical Properties

2-Amino-5-bromo-4-methylpyridine is a substituted pyridine derivative with a unique combination of functional groups that dictate its chemical behavior.[2] The key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇BrN₂ | [2][4] |

| Molecular Weight | 187.04 g/mol | [2][4] |

| CAS Number | 98198-48-2 | [2][4] |

| Appearance | White to light yellow or brown crystalline powder/solid | [4][5] |

| Melting Point | 148-151 °C | [4][5] |

| Boiling Point | 254.2±35.0 °C at 760 mmHg | [5] |

| Density | 1.6±0.1 g/cm³ | [5] |

| Flash Point | 107.5±25.9 °C | [5] |

| Solubility | Soluble in methanol | [6] |

Reactivity and Synthetic Utility

The synthetic versatility of 2-Amino-5-bromo-4-methylpyridine stems from its two primary reactive sites: the nucleophilic amino group and the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions.[1]

Electronic and Steric Effects

The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors.[1]

-

Electronic Effects : The pyridine ring is inherently electron-deficient. The amino group at the 2-position is a strong electron-donating group through resonance, which increases the electron density on the ring, particularly at the ortho and para positions. The methyl group at the 4-position is a weak electron-donating group through induction.[1] In 2-Amino-5-bromo-4-methylpyridine, the bromine atom is para to the electron-donating amino group, which significantly increases the electron density at the C-5 position, making the C-Br bond more susceptible to oxidative addition by a palladium catalyst.[1]

-

Steric Effects : The bromine atom at the C-5 position is flanked by a hydrogen atom at C-6 and the methyl group at C-4, resulting in a relatively unencumbered steric environment. This contrasts with its isomer, 2-Amino-3-bromo-4-methylpyridine, where the bromine at C-3 is situated between the amino and methyl groups, leading to greater steric hindrance.[1]

Due to these favorable electronic and steric properties, 2-Amino-5-bromo-4-methylpyridine is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, Heck, and Sonogashira reactions.[1][7][8]

Visualization of Reactivity Factors

Caption: Factors influencing the reactivity of 2-Amino-5-bromo-4-methylpyridine.

Synthesis of 2-Amino-5-bromo-4-methylpyridine

The most common and scalable method for synthesizing 2-Amino-5-bromo-4-methylpyridine is through the electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent.[9] This method is favored for its high selectivity for the 5-bromo isomer and its mild reaction conditions.[8][9]

Detailed Experimental Protocol

This protocol is based on a method that ensures high selectivity and yield.[7][8][9]

Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-Amino-4-methylpyridine.

Materials and Reagents:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice bath

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel)

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Dissolution of Starting Material: In a three-neck round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-Amino-4-methylpyridine in 150 ml of DMF.[8]

-

Cooling: Cool the flask in an ice bath to lower the temperature of the solution.[8]

-

Preparation of Brominating Agent: In a separate flask, prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF.[8]

-

Addition of NBS: Add the NBS solution dropwise to the cooled solution of 2-Amino-4-methylpyridine. It is crucial to maintain a low temperature during the addition to prevent the formation of by-products like 2-Amino-4-methyl-3,5-dibromopyridine.[8][9]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.[7][9]

-

Monitoring: Monitor the reaction progress using TLC until the starting material is completely consumed.[8][9]

-

Precipitation: Pour the reaction mixture into water. This will cause a brown solid to precipitate.[7][8]

-

Filtration and Washing: Filter the solid using a Buchner funnel and wash it thoroughly with water.[8]

-

Purification: Wash the dried brown solid with 164 ml of acetonitrile to remove impurities.[8]

-

Final Product: Filter the solid again and dry it under a vacuum to obtain the final product, 2-Amino-5-bromo-4-methylpyridine. The expected yield is approximately 80%.[8]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the synthesis of 2-Amino-5-bromo-4-methylpyridine.[4]

Spectral Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environments in the molecule. The data below was acquired in deuterated chloroform (CDCl₃).[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.078 | Singlet | 1H | H-6 (Pyridine) |

| 6.406 | Singlet | 1H | H-3 (Pyridine) |

| 4.481 | Singlet | 2H | -NH₂ (Amino) |

| 2.277 | Singlet | 3H | -CH₃ (Methyl) |

| Data sourced from patent CN201410406851.[2] |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is observed.[2]

| m/z Value | Ion | Description |

| 188 | [M+H]⁺ | Protonated molecular ion |

| 186/188 | [M]⁺˙ | Molecular ion showing a characteristic 1:1 isotopic pattern for Bromine |

| Data is consistent with ESI-MS analysis.[2] |

Applications in Drug Discovery

2-Amino-5-bromo-4-methylpyridine is a crucial building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[3][4]

Intermediate for Kinase Inhibitors

The structure of 2-Amino-5-bromo-4-methylpyridine is a versatile scaffold for developing potent and selective kinase inhibitors.[3][4] The amino group can be used to construct fused heterocyclic systems, while the bromine atom is an ideal site for introducing various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions to explore structure-activity relationships.[3]

Polo-like Kinase 4 (PLK4) Inhibition

Derivatives of 2-Amino-5-bromo-4-methylpyridine are particularly relevant as intermediates for inhibitors of Polo-like kinase 4 (PLK4).[4] PLK4 is a key regulator of centriole duplication, and its overexpression is implicated in tumorigenesis.[4]

Inhibitors derived from this scaffold are designed to fit into the ATP-binding pocket of the PLK4 enzyme. By occupying this site, they block the kinase activity of PLK4, which disrupts the downstream signaling cascade that controls centriole duplication. In cancer cells, this can lead to cell cycle arrest and ultimately, apoptosis (programmed cell death).[4]

PLK4 Inhibition Pathway

Caption: Mechanism of PLK4 inhibition by derivatives of 2-Amino-5-bromo-4-methylpyridine.[4]

Safety and Handling

2-Amino-5-bromo-4-methylpyridine is classified as a hazardous substance.[10]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][11]

-

Precautionary Statements : Users should wash hands thoroughly after handling, wear protective gloves, clothing, and eye/face protection, and use only in a well-ventilated area. Avoid breathing dust.[10]

-

Personal Protective Equipment (PPE) : Recommended PPE includes an N95 dust mask, eye shields, and gloves.

-

Storage : Store in a well-ventilated place and keep the container tightly closed.[10]

Conclusion

2-Amino-5-bromo-4-methylpyridine is a high-value intermediate for the pharmaceutical and agrochemical industries.[12] Its well-defined chemical properties, predictable reactivity, and established synthesis routes make it an ideal starting material for complex molecular architectures.[8] Its role as a scaffold for potent kinase inhibitors, such as those targeting PLK4, underscores its significance in modern drug discovery and development.[4] This guide provides researchers and scientists with the core technical information required to effectively utilize this versatile compound in their synthetic and medicinal chemistry endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. innospk.com [innospk.com]

- 6. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 98198-48-2 Name: 2-Amino-5-bromo-4-methylpyridine [xixisys.com]

- 11. chemical-label.com [chemical-label.com]

- 12. chemimpex.com [chemimpex.com]

The Solubility Profile of N-Methyl-L-valine Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

N-Methyl-L-valine hydrochloride (N-Me-Val-OH.HCl) is a critical chiral building block in modern pharmaceutical development, prized for its role in enhancing the pharmacokinetic properties of peptide-based therapeutics. However, its successful application in synthesis, formulation, and purification is contingent on a thorough understanding of its solubility across a spectrum of organic solvents. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound. While quantitative solubility data for this specific molecule is not extensively available in public literature, this guide furnishes researchers, scientists, and drug development professionals with the foundational knowledge, theoretical principles, and detailed experimental protocols necessary to determine and predict its solubility behavior.

Introduction: The Significance of N-Methylated Amino Acids in Drug Discovery

N-methylation of amino acids is a strategic modification in medicinal chemistry, often employed to enhance the metabolic stability, membrane permeability, and oral bioavailability of peptide-based drug candidates.[1] By introducing a methyl group to the amide nitrogen, the hydrogen-bonding capacity is reduced, which can disrupt secondary structures and decrease susceptibility to enzymatic degradation. N-Methyl-L-valine, with its hydrophobic isopropyl side chain, is a particularly valuable derivative used in the synthesis of complex peptides and as a chiral auxiliary.

Understanding the solubility of this compound is paramount for several key stages of drug development:

-

Process Chemistry: Solvent selection for reaction media, crystallization, and purification directly impacts yield, purity, and process efficiency.

-

Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is fundamental to creating stable and effective dosage forms.

-

Preclinical and Clinical Studies: Consistent and predictable solubility is crucial for achieving desired dosing accuracy and pharmacokinetic profiles.

This guide will delve into the physicochemical properties of this compound that dictate its solubility, provide a robust experimental framework for its determination, and discuss the expected solubility trends in various organic solvents.

Physicochemical Properties and Theoretical Considerations

The solubility of this compound is governed by a complex interplay of its molecular structure and the properties of the solvent.

2.1. Molecular Structure and its Implications

This compound is an amino acid derivative with the following key features influencing its solubility:

-

Zwitterionic Potential: In solution, the free amino acid can exist as a zwitterion. However, as the hydrochloride salt, the amino group is protonated, giving the molecule a positive charge.

-

Hydrophobic Side Chain: The isopropyl group of the valine residue imparts a significant degree of hydrophobicity.

-

Polar Functional Groups: The carboxylic acid and the protonated secondary amine are polar and capable of hydrogen bonding.

-

N-Methylation: The methyl group on the nitrogen atom sterically hinders hydrogen bond donation from the amine, which can impact its interaction with protic solvents. This modification has been shown to increase both lipophilicity and, in some cases, aqueous solubility.[1][2][3]

2.2. Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility. For this compound, this translates to:

-

Polar Solvents: Protic solvents like water and short-chain alcohols are expected to be effective at solvating the charged and polar portions of the molecule through hydrogen bonding and dipole-dipole interactions.

-

Aprotic Polar Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can act as hydrogen bond acceptors and have high dielectric constants, making them good candidates for dissolving polar molecules.

-

Nonpolar Solvents: Nonpolar solvents like alkanes and aromatic hydrocarbons are generally poor solvents for charged and polar molecules like this compound.

The hydrochloride salt form is expected to enhance solubility in polar solvents compared to the free base due to the ion-dipole interactions between the charged molecule and the solvent.

Experimental Determination of Solubility

A definitive understanding of solubility requires empirical measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[2]

3.1. Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a moderate speed to further separate the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared from standards of known concentration is essential for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

3.2. Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask solubility determination method.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Expected Solubility Profile of this compound

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Protic Polar | Water | High | The hydrochloride salt is ionic and can form strong ion-dipole interactions and hydrogen bonds with water. A supplier reports a solubility of 100 mg/mL for N-Methyl-L-valine in water, though it is not specified if this is for the HCl salt.[4] |

| Methanol | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding. The racemic mixture (DL-form) is reported to be slightly soluble.[5] | |

| Ethanol | Moderately Soluble | Ethanol is less polar than methanol, which may lead to slightly lower solubility. | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant. The racemic mixture (DL-form) is reported to be sparingly soluble.[5] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate this compound. | |

| Acetonitrile | Sparingly Soluble | Acetonitrile is less polar than DMSO and DMF, which may result in lower solubility. | |

| Nonpolar | Toluene | Insoluble | The large difference in polarity between the ionic solute and the nonpolar solvent will result in very poor solubility. |

| Hexane | Insoluble | Similar to toluene, hexane is a nonpolar solvent and is not expected to dissolve this compound. |

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the process involves temperature variations.

-

pH: While less relevant for organic solvents, in aqueous or mixed aqueous-organic systems, the pH will influence the ionization state of the carboxylic acid group and thus the overall solubility.

-

Purity of the Solute and Solvent: Impurities can affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion and Future Directions

A comprehensive understanding of the solubility of this compound is a critical enabler for its effective use in pharmaceutical research and development. While a complete public dataset of its solubility in various organic solvents is currently lacking, this guide provides the theoretical foundation and a robust experimental protocol for researchers to determine these crucial parameters. The isothermal shake-flask method, coupled with HPLC analysis, offers a reliable means of generating the necessary data to guide solvent selection for synthesis, purification, and formulation. Future work should focus on systematically measuring the solubility of this compound in a broad range of pharmaceutically relevant solvents and at different temperatures to create a publicly accessible and comprehensive solubility profile.

References

- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-ME-DL-VAL-OH HCL CAS#: 2566-32-7 [amp.chemicalbook.com]

An In-depth Technical Guide to the Room Temperature Stability of N-Methyl-L-valine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-valine hydrochloride is a critical chiral building block in modern pharmaceutical development, particularly in the synthesis of advanced peptides and therapeutics.[1] Its purity and stability are paramount to ensuring the efficacy, safety, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability of N-Methyl-L-valine hydrochloride at room temperature. It delves into its intrinsic chemical properties, potential degradation pathways, and the environmental factors that can compromise its integrity. Furthermore, this document outlines robust, field-proven experimental protocols for assessing its stability, including real-time and forced degradation studies, underpinned by validated stability-indicating analytical methods. The recommendations provided for storage and handling are designed to maintain the compound's quality from procurement to application, ensuring scientific rigor and integrity in research and drug development.

Introduction: The Role and Significance of N-Methyl-L-valine Hydrochloride

N-Methyl-L-valine, a derivative of the essential amino acid L-valine, possesses unique structural properties that make it highly valuable in medicinal chemistry and peptide synthesis. The N-methylation of amino acids is a key strategy for enhancing the pharmacokinetic properties of peptide-based drugs.[2] This modification can dramatically increase metabolic stability against proteolytic degradation, improve cell permeability, and modulate the peptide's conformation to enhance potency and selectivity.[2][3]

N-Methyl-L-valine hydrochloride is the stable, crystalline salt form of this amino acid derivative, making it suitable for storage and handling. It serves as a crucial precursor in the synthesis of complex molecules, including antiviral drugs and specialized peptides.[1] Given its role in the critical path of drug development, a thorough understanding of its stability profile is not merely an academic exercise but a prerequisite for regulatory compliance and the successful development of safe and effective medicines. The stability of this raw material directly impacts the impurity profile and overall quality of the resulting API.

Intrinsic Stability and Potential Degradation Pathways

The stability of N-Methyl-L-valine hydrochloride is governed by its chemical structure and its interaction with environmental factors. While generally stable under recommended storage conditions, its functional groups—a secondary amine, a carboxylic acid, and a chiral center—present potential sites for chemical degradation.[4]

Key Factors Influencing Stability:

-

Temperature: While this guide focuses on room temperature, it is critical to recognize that excursions to higher temperatures can accelerate degradation reactions.[5]

-

Humidity (Moisture): As a hydrochloride salt, the compound can be hygroscopic. Absorbed water can act as a reactant or solvent, facilitating hydrolytic degradation.

-

Light: Photodegradation can occur, particularly with exposure to UV light, which can initiate free-radical reactions.[5]

-

pH: In solution, the stability of amino acids is highly pH-dependent. Extreme pH conditions can catalyze hydrolysis or other reactions.[6]

-

Oxidizing Agents: The secondary amine is susceptible to oxidation, which could lead to the formation of N-oxide derivatives or other degradation products.[6][7][8]

Potential Degradation Pathways:

-

Oxidation: The secondary amine can be oxidized, especially in the presence of trace metals or atmospheric oxygen. This is a common degradation pathway for amino acid residues.[8]

-

Decarboxylation: Under thermal stress, the carboxylic acid group could be lost as carbon dioxide.

-

Racemization: The chiral center (alpha-carbon) could potentially undergo racemization under harsh conditions (e.g., extreme pH or heat), leading to the formation of N-Methyl-D-valine. This is a critical parameter as stereoisomeric impurities can have different pharmacological or toxicological profiles.

-

Interaction with Excipients: In a formulation context, interactions with other components can lead to degradation.

Experimental Assessment of Stability

To rigorously evaluate the stability of N-Methyl-L-valine hydrochloride, a systematic approach combining real-time and forced degradation studies is essential. This strategy is aligned with guidelines from the International Council for Harmonisation (ICH) and other regulatory bodies.[9][10]

Forced Degradation (Stress) Studies

The primary purpose of forced degradation is to identify likely degradation products and establish the intrinsic stability of the molecule.[5][11] This information is crucial for developing and validating a "stability-indicating" analytical method—one that can resolve the parent compound from all significant degradation products.[8]

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Protocol: Forced Degradation Study

-

Preparation: Prepare a stock solution of N-Methyl-L-valine hydrochloride (e.g., 1 mg/mL) in a suitable solvent like water or methanol.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

-

Oxidative Degradation: Treat the stock solution with a final concentration of 3% hydrogen peroxide (H₂O₂) and store at room temperature.

-

Photostability: Expose the solid material and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Thermal Degradation: Store the solid compound in a controlled oven at an elevated temperature (e.g., 80°C).

-

Sampling & Analysis: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24 hours). Neutralize the acid and base samples before analysis. Analyze all samples using a validated stability-indicating HPLC method.

Real-Time Stability Study at Room Temperature

This study evaluates the stability of the compound under its intended storage conditions over a prolonged period.

Protocol: Real-Time Stability Study

-

Batch Selection: Use at least one representative batch of N-Methyl-L-valine hydrochloride.

-

Container Closure System: Package the material in a container that is the same as or simulates the actual packaging proposed for storage and distribution.[10]

-

Storage Conditions: Store the samples at controlled room temperature, typically defined as 25°C ± 2°C with 60% ± 5% relative humidity (RH), which represents long-term storage conditions in many regions.[10]

-

Testing Frequency: The frequency of testing should be sufficient to establish a clear stability profile. A typical schedule includes testing every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][12]

-

Analytical Tests: At each time point, the sample should be tested for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the N-Methyl-L-valine hydrochloride content.

-

Purity: Determination of impurities and degradation products using a stability-indicating HPLC method.

-

Chiral Purity: Assessment of racemization.

-

Water Content: (e.g., by Karl Fischer titration), especially if the compound is hygroscopic.

-

Stability-Indicating Analytical Method: HPLC

A robust stability-indicating method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[6]

Illustrative HPLC Method Parameters:

-

Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

-

Gradient: A linear gradient designed to separate the polar parent compound from less polar degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection (e.g., at 210 nm) and/or Mass Spectrometry (MS) for peak identification and confirmation.[3][11]

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by its ability to separate the main peak from all degradation products generated during the forced degradation study.

Data Presentation and Interpretation

All quantitative data from the stability study should be tabulated to facilitate trend analysis.

Table 1: Example Real-Time Stability Data at 25°C / 60% RH

| Test Parameter | Specification | Initial | 3 Months | 6 Months | 12 Months |

| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms |

| Assay (%) | 99.0 - 101.0 | 99.8 | 99.7 | 99.8 | 99.6 |

| Total Impurities (%) | NMT 1.0 | 0.15 | 0.18 | 0.20 | 0.25 |

| Chiral Purity (% L-isomer) | NLT 99.5 | 99.9 | 99.9 | 99.9 | 99.8 |

| Water Content (%) | NMT 0.5 | 0.1 | 0.2 | 0.2 | 0.3 |

NMT: Not More Than; NLT: Not Less Than. Data are illustrative.

The data should be evaluated for any significant changes or trends over time. A lack of significant change in assay value and a minimal increase in total impurities within specifications would indicate stability under the tested conditions.

Potential Degradation Pathways Diagram

Caption: Plausible Degradation Pathways for N-Methyl-L-valine.

Recommendations for Storage and Handling

Based on the physicochemical properties of amino acid hydrochlorides and general best practices, the following storage and handling procedures are recommended to ensure the long-term stability of N-Methyl-L-valine hydrochloride.

-

Storage Temperature: While stable at room temperature, many suppliers recommend refrigerated storage (e.g., 0-8°C) for long-term preservation of pristine quality, minimizing any potential slow degradation over years.[1] For routine laboratory use over shorter periods, storage at controlled room temperature (20-25°C) is acceptable.

-

Protection from Moisture: Store in a tightly sealed container in a dry, well-ventilated place.[4] The use of desiccants within a secondary container is advisable, particularly in humid environments.

-

Protection from Light: Store in an opaque or amber-colored container to protect against photolytic degradation.

-

Inert Atmosphere: For highly sensitive applications or very long-term archival storage, packaging under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

-

Handling: When handling, avoid exposure to incompatible materials such as strong oxidizing agents.[4] Use appropriate personal protective equipment. After use, ensure the container is securely resealed to prevent moisture and air ingress.

Conclusion

N-Methyl-L-valine hydrochloride exhibits good stability at room temperature when stored under appropriate conditions. Its primary vulnerabilities include potential oxidation, and, under harsh conditions, racemization or decarboxylation. For researchers and drug developers, adherence to a rigorous stability testing program, encompassing both forced degradation and real-time studies, is non-negotiable. Such a program, supported by a validated stability-indicating HPLC method, provides the necessary assurance of the material's quality, purity, and suitability for its intended use in pharmaceutical synthesis. By implementing the recommended storage and handling protocols, the integrity of this vital chemical building block can be preserved, thereby upholding the quality and safety of the final therapeutic products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 3. benchchem.com [benchchem.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. qlaboratories.com [qlaboratories.com]

- 11. biopharmaspec.com [biopharmaspec.com]

- 12. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

A Comprehensive Technical Guide to the Analytical Characterization of N-Methyl-L-valine Hydrochloride

This guide provides an in-depth exploration of the essential analytical methodologies for the comprehensive characterization of N-Methyl-L-valine hydrochloride (N-Me-Val-OH.HCl). As a crucial chiral building block in modern pharmaceutical development, particularly in the synthesis of peptide-based therapeutics, rigorous verification of its identity, purity, and stereochemical integrity is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Significance of this compound Characterization

N-Methyl-L-valine hydrochloride is a derivative of the essential amino acid L-valine, featuring a methyl group on the alpha-amino nitrogen. This structural modification imparts unique properties, such as increased metabolic stability and altered conformational preferences, making it a valuable component in peptide drug design. The hydrochloride salt form enhances solubility and stability.

The thorough analytical characterization of this compound is a critical step in ensuring the quality, safety, and efficacy of any resulting therapeutic agent. A multi-faceted analytical approach is necessary to confirm its chemical structure, assess its purity (both chemical and enantiomeric), and quantify any impurities.

Physicochemical Properties: The Foundational Data

The initial characterization of a new batch of this compound begins with the determination of its fundamental physicochemical properties. These parameters serve as the first indicators of identity and purity.

| Property | Typical Value | Significance |

| Appearance | White to off-white powder | A visual inspection can indicate potential contamination or degradation. |

| Molecular Formula | C₆H₁₃NO₂·HCl[1] | Confirms the elemental composition. |

| Molecular Weight | 167.7 g/mol [1] | A fundamental property used in many analytical calculations. |

| Melting Point | 175-180 °C[1] | A sharp melting range is indicative of high purity. |

| Optical Rotation | [α]D²⁰ = +33 ± 2º (c=1 in MeOH)[1] | Confirms the presence of the desired L-enantiomer and can give a preliminary indication of enantiomeric purity. |

| Solubility | Soluble in water and methanol | Knowledge of solubility is crucial for preparing solutions for various analytical techniques. |

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the presence of key functional groups and the overall connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the N-methyl protons, the alpha-proton, the beta-proton, and the diastereotopic gamma-protons of the isopropyl group. The integration of these signals should correspond to the number of protons in each group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals to identify include the carbonyl carbon of the carboxylic acid, the alpha-carbon, the N-methyl carbon, the beta-carbon, and the gamma-carbons of the isopropyl group.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

Expected IR Absorption Bands:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (Ammonium salt): A broad band overlapping with the O-H stretch, typically around 3000 cm⁻¹.

-

C-H stretch (Alkyl groups): Sharp peaks in the 2850-2960 cm⁻¹ region.

-

C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

N-H bend (Ammonium salt): A band in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrum Data:

-

Molecular Ion Peak: In positive ion mode, the spectrum should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 132.1, representing the free base N-Methyl-L-valine.

-

Fragmentation Pattern: Characteristic fragment ions may be observed, corresponding to the loss of the carboxylic acid group or cleavage of the isopropyl group.

For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. This requires derivatization to increase the volatility of the amino acid.

Chromatographic Techniques: Assessing Purity

Chromatographic methods are essential for determining the chemical and chiral purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity assessment. Both reversed-phase and chiral HPLC methods are necessary for a complete characterization.

This method separates the analyte from non-chiral impurities.

Experimental Protocol: Reversed-Phase HPLC

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a common choice.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute impurities with a wide range of polarities. For example, 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Ensuring the enantiomeric purity is critical as the D-enantiomer may have different pharmacological or toxicological properties. Direct chiral HPLC is the preferred method.

Experimental Protocol: Chiral HPLC

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® IA or Chiralcel® OD is often effective for separating N-methylated amino acids.

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol (e.g., 90:10 v/v) is commonly used. The addition of a small amount of an acid (e.g., TFA) or base (e.g., diethylamine) can improve peak shape and resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase.

Gas Chromatography (GC)

GC can also be used for purity analysis, but it requires derivatization of the non-volatile this compound.

Experimental Protocol: GC-MS with Derivatization

-

Derivatization: The sample is first dried completely. A silylating reagent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is added along with a solvent like acetonitrile. The mixture is heated to form the volatile tert-butyldimethylsilyl (TBDMS) derivative.[2]

-

GC Column: A non-polar capillary column, such as a DB-5ms, is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from any derivatized impurities.

-

MS Detector: Electron ionization (EI) is typically used. The mass spectrometer can be operated in full scan mode to identify impurities or in selected ion monitoring (SIM) mode for quantification.

Visualizations

Analytical Workflow Diagram

Caption: General analytical workflow for the characterization of this compound.

Logic Diagram for Purity Assessment

Caption: Decision logic for assessing the chemical and enantiomeric purity of this compound.

Conclusion

The comprehensive analytical characterization of N-Methyl-L-valine hydrochloride requires a suite of orthogonal techniques. By systematically applying the methodologies outlined in this guide, from basic physicochemical tests to advanced spectroscopic and chromatographic separations, researchers and drug developers can confidently establish the identity, purity, and stereochemical integrity of this critical pharmaceutical building block. This rigorous approach is fundamental to ensuring the quality and safety of the final drug product.

References

A Researcher's Comprehensive Guide to Procuring and Handling N-Methyl-L-valine Hydrochloride (N-Me-Val-OH.HCl) for Advanced Research Applications

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of N-Methyl-L-valine hydrochloride (N-Me-Val-OH.HCl), a critical building block in modern chemical and pharmaceutical research. We will navigate the complexities of supplier selection, outline rigorous quality control standards, and provide detailed protocols for its handling and application, ensuring the integrity and success of your research endeavors.

Introduction to N-Methyl-L-valine Hydrochloride: A Versatile Amino Acid Derivative

N-Methyl-L-valine hydrochloride is a derivative of the essential amino acid L-valine, distinguished by a methyl group on the alpha-amine. This structural modification imparts unique properties that are highly sought after in various research fields. In peptide synthesis, the N-methylation prevents the formation of hydrogen bonds, which can enhance the stability and bioavailability of peptide-based drugs.[1] Its application extends to pharmaceutical development, where it serves as a crucial component in the formulation of compounds targeting specific biological pathways, potentially leading to more effective treatments with fewer side effects.[1] Furthermore, it is utilized in biochemical research to study protein interactions and enzyme activities, offering insights into metabolic processes.[1]

Navigating the Supplier Landscape: A Decision Framework for Researchers

The selection of a reliable supplier for this compound is a critical first step that can significantly impact the outcome of research. The purity and consistency of this starting material are paramount. Below is a framework to guide your selection process, moving beyond simple cost analysis to a comprehensive evaluation of quality and reliability.

Key Supplier Evaluation Criteria:

-

Purity and Analytical Data: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) for each batch. This document should include, at a minimum, the purity determined by a reliable analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Look for suppliers that offer purities of ≥98% or higher for research applications.[2]

-

Consistency and Batch-to-Batch Reproducibility: For long-term studies or projects that require multiple purchases, batch-to-batch consistency is crucial. Inquire about the supplier's quality control processes and their ability to provide materials with consistent specifications over time.

-

Documentation and Transparency: Beyond the CoA, a supplier should be able to provide a Material Safety Data Sheet (MSDS) with detailed handling, storage, and safety information.[3][4][5][6][7] Transparency in their manufacturing or sourcing processes is also a good indicator of a trustworthy supplier.

-

Technical Support and Expertise: A knowledgeable technical support team can be an invaluable resource. They should be able to answer questions about the product's properties, stability, and potential applications.

-

Packaging and Shipping: The compound should be packaged appropriately to protect it from moisture and contaminants during transit. Shipping conditions, such as the use of cold packs, should also be considered to maintain the integrity of the product.[8]

Supplier Selection Workflow

Caption: A flowchart outlining the systematic process for selecting a reputable supplier of this compound.

Quality Control Specifications for Research-Grade this compound

When evaluating a potential supplier, it is essential to scrutinize the product's specifications. The following table summarizes the key parameters to consider:

| Parameter | Recommended Specification | Significance |

| Purity | ≥ 98% (by HPLC or NMR) | Ensures that the desired compound is the primary component, minimizing interference from impurities in experimental results. |

| Appearance | White to off-white powder | A visual check for discoloration or foreign matter can be an initial indicator of purity.[1] |

| Solubility | Soluble in water and methanol | Important for the preparation of stock solutions and reaction mixtures. |

| Melting Point | 175-180 °C | A sharp and consistent melting point range is indicative of high purity.[1] |

| Optical Rotation | [a]D20 = +33 ± 2º (c=1 in MeOH) | Confirms the stereochemical identity of the L-enantiomer, which is critical for biological applications.[1] |

| Moisture Content | As low as possible | The hydrochloride salt is hygroscopic; excessive moisture can affect the accuracy of weighing and may lead to degradation. |

Experimental Protocol: Handling and Storage of this compound

Proper handling and storage are critical to maintain the quality and stability of this compound. The following is a step-by-step guide for researchers.

Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile)[5]

-

A lab coat[5]

-

In cases of potential dust generation, a dust mask or respirator is recommended.[4][5]

Storage

-

Short-term storage: Store at room temperature in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed to prevent moisture absorption.[3][4][5]

-

Long-term storage: For extended periods, it is advisable to store the compound at 0-8 °C.[1] Some suppliers may recommend storage at -20°C.[2][8] Always follow the specific storage instructions provided by the supplier.

Preparation of Stock Solutions

-

Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the compound.

-

Weighing: Weigh the desired amount of this compound in a clean, dry container, preferably in a fume hood to avoid inhalation of any fine powder.[7]

-

Dissolution: Add the desired solvent (e.g., deionized water, methanol) to the container. Gently swirl or vortex to dissolve the compound completely. Sonication can be used to aid dissolution if necessary.

-

Storage of Solutions: It is generally not recommended to store solutions for long periods. If necessary, store in a tightly sealed container at a low temperature (e.g., 4°C) and use as soon as possible.[2]

Waste Disposal

Dispose of unused material and its container in accordance with federal, state, and local environmental control regulations.[7]

Conclusion

The successful application of this compound in research is contingent upon the careful selection of a high-quality starting material and its proper handling in the laboratory. By following the guidelines outlined in this technical guide, researchers can enhance the reliability and reproducibility of their experiments, ultimately contributing to advancements in peptide science, drug discovery, and biochemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. apexbt.com [apexbt.com]

- 3. fishersci.com [fishersci.com]

- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 5. peptide.com [peptide.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. raybiotech.com [raybiotech.com]

- 9. store.p212121.com [store.p212121.com]

The Biological Significance of N-Methylated Valine Residues: A Technical Guide for Drug Development Professionals

Executive Summary: The strategic incorporation of N-methylated amino acids into peptide-based therapeutics represents a cornerstone of modern medicinal chemistry. Among these, N-methylated valine residues play a pivotal role in overcoming the inherent pharmacokinetic limitations of peptide drugs, such as poor metabolic stability and low cell permeability. This guide provides an in-depth analysis of the biological significance of N-methylated valine, from its fundamental impact on physicochemical properties to its practical application in drug design and development. We will explore the conformational constraints imposed by N-methylation, the resulting enhancement of proteolytic resistance, and the synthetic and analytical methodologies required for the successful implementation of this powerful molecular tool. For researchers, scientists, and drug development professionals, a comprehensive understanding of N-methylated valine is essential for the rational design of next-generation peptide therapeutics with improved efficacy and bioavailability.

The Strategic Imperative of N-Methylation in Peptide Therapeutics

Peptide-based drugs offer high specificity and potency, but their therapeutic potential is often hindered by rapid degradation by proteases and poor membrane permeability.[1] N-methylation, the substitution of a methyl group for a hydrogen atom on the backbone amide nitrogen, is a minimalist yet profound modification that can significantly enhance the drug-like properties of peptides.[2][3] This modification introduces steric hindrance, which shields the amide bond from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[4][5] Furthermore, the reduction in hydrogen-bonding capacity and the increase in lipophilicity can lead to improved membrane permeability and oral bioavailability.[1][5] The strategic incorporation of N-methylated amino acids, such as N-methyl-L-valine, allows for the fine-tuning of a peptide's conformational and pharmacokinetic properties.[5]

N-Methylated Valine: A Key Player in Peptide Modification

N-methyl-L-valine is an optically active form of N-methylvaline with an L-configuration.[6] The addition of a methyl group to the nitrogen atom of valine has significant implications for the peptide's structure and function.[1] A distinction is often made between mono-N-methylation and N,N-dimethylation, with the latter introducing even greater steric bulk.[1] While N,N-dimethyl-L-valine is a valuable chiral building block in pharmaceutical synthesis, its biological activity as a standalone molecule is not well-documented.[4][7] The focus in peptide therapeutics is typically on mono-N-methylation.[1]

Physicochemical and Structural Impact of N-Methylvaline Incorporation

The incorporation of N-methylvaline residues into a peptide backbone induces significant conformational constraints that can influence receptor binding and overall biological activity.[1] The presence of the N-methyl group restricts the rotation around the Cα-N bond, which can stabilize specific secondary structures like β-turns.[5] This conformational control can lead to increased receptor selectivity.[5] From a physicochemical standpoint, N-methylation increases the lipophilicity of a peptide, a critical factor for enhancing membrane permeability.[5][8] By disrupting interchain hydrogen bonding, N-methylation can also reduce aggregation and increase the solubility of peptides.[5]

Table 1: Comparative Physicochemical and Biological Impact of N-Methyl-L-Valine vs. N,N-Dimethyl-L-Valine

| Property | N-Methyl-L-Valine | N,N-Dimethyl-L-Valine | Rationale |

| Steric Hindrance | Moderate | High | The second methyl group in N,N-dimethyl-L-valine significantly increases steric bulk around the amide bond.[1] |

| Lipophilicity | Increased | Significantly Increased | The addition of methyl groups reduces the polarity of the amino acid.[8] |

| Hydrogen Bonding Capacity | Reduced | Eliminated | The amide nitrogen in N-methyl-L-valine can still act as a hydrogen bond acceptor, whereas in N,N-dimethyl-L-valine, it cannot. |

| Conformational Rigidity | Increased | Highly Increased | The steric clash of the N-methyl groups severely restricts bond rotation. |

| Proteolytic Stability | Enhanced | Highly Enhanced | The increased steric hindrance provides greater protection against enzymatic degradation.[4] |

| Receptor Binding | Potentially altered | Likely reduced | The significant steric bulk of the dimethylated form may interfere with receptor binding.[1] |

Pharmacokinetic Advantages of N-Methylated Valine

A primary advantage of incorporating N-methylated valine into peptide therapeutics is the enhancement of their pharmacokinetic profiles. The increased proteolytic resistance conferred by the N-methyl group leads to a longer in vivo half-life.[4][5] This, in turn, can reduce the required dosing frequency and improve patient compliance. Furthermore, the increased lipophilicity and reduced hydrogen bonding capacity can facilitate passive diffusion across cell membranes, potentially leading to improved oral bioavailability.[1][5]

Synthesis and Incorporation of N-Methylated Valine Residues

The synthesis of peptides containing N-methylated amino acids is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[9] This requires the use of the corresponding N-methylated and protected amino acid building block, such as Fmoc-N-Me-L-Val-OH.[10]

Chemical Synthesis of N-Methylated Valine Building Blocks

One common route for the synthesis of Cbz-N-methyl-L-valine involves the direct N-methylation of Cbz-L-valine.[5]

Experimental Protocol: Synthesis of Cbz-N-methyl-L-valine [11]

-

Dissolve Cbz-L-valine and N-methylaniline in dichloromethane (DCM) under a nitrogen atmosphere.

-

Add dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the solution at room temperature.

-

Stir the reaction mixture for 3 hours at room temperature.

-

Filter the mixture through Celite and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the product.

Enzymatic Synthesis of N,N-Dimethyl-L-Valine

An alternative, greener approach for the synthesis of N,N-dimethylated amino acids is through enzymatic synthesis.[7]

Experimental Protocol: Enzymatic Synthesis of N,N-Dimethyl-L-Valine [7]

-

Prepare a reaction mixture containing L-Valine, S-adenosyl-L-methionine (SAM), a suitable methyltransferase enzyme, and a buffer solution.

-

Incubate the reaction mixture at 30°C with gentle shaking for 24 hours.

-

Terminate the reaction by adding 1 M HCl to denature the enzyme.

-

Centrifuge the mixture to pellet the denatured protein.

-

Analyze the supernatant for the presence of N,N-Dimethyl-L-Valine using HPLC with a chiral column.

Caption: Synthetic approaches to N-methylated valine.

Analytical Characterization of Peptides Containing N-Methylated Valine

Rigorous analytical validation is crucial to confirm the successful incorporation and purity of N-methylated valine residues in synthesized peptides.[12] A multi-faceted approach employing several complementary techniques is often required.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the synthesized peptide.[]

Experimental Protocol: HPLC Analysis of N-Methylated Peptides [9]

-

LC System: A UPLC or HPLC system coupled to a mass spectrometer.

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute the peptide of interest.

-

Detection: UV or Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and sequence of the synthesized peptide.[9] Tandem mass spectrometry (MS/MS) is used to fragment the peptide and confirm its amino acid sequence.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[9] The N-methyl group will appear as a characteristic singlet, typically between 2.5 and 3.5 ppm in the 1D ¹H NMR spectrum.[9]

Caption: Analytical workflow for N-methylated peptides.

Applications and Future Directions in Drug Discovery and Development

The strategic use of N-methylated valine is a powerful tool in the development of peptide-based drugs with enhanced therapeutic potential. Its ability to improve metabolic stability and cell permeability addresses key challenges in the field.[1] The inspiration for exploring N-methylation in drug design often comes from naturally occurring N-methylated peptides like cyclosporine, which exhibits excellent pharmacokinetic properties.[5] Future research will likely focus on the development of more efficient and selective methods for N-methylation, as well as a deeper understanding of the complex interplay between N-methylation, peptide conformation, and biological activity.

Conclusion

N-methylated valine residues are more than just a simple modification; they are a strategic tool for rationally designing peptide therapeutics with improved drug-like properties. By conferring proteolytic resistance and enhancing membrane permeability, N-methylation can transform a biologically active but pharmacokinetically challenged peptide into a viable drug candidate. A thorough understanding of the synthesis, characterization, and biological impact of N-methylated valine is therefore indispensable for scientists and researchers in the field of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]